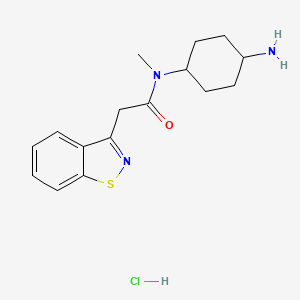

N-(4-aminocyclohexyl)-2-(1,2-benzothiazol-3-yl)-N-methylacetamide hydrochloride

Description

Properties

IUPAC Name |

N-(4-aminocyclohexyl)-2-(1,2-benzothiazol-3-yl)-N-methylacetamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3OS.ClH/c1-19(12-8-6-11(17)7-9-12)16(20)10-14-13-4-2-3-5-15(13)21-18-14;/h2-5,11-12H,6-10,17H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKMBZBNIOAKONP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCC(CC1)N)C(=O)CC2=NSC3=CC=CC=C32.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-aminocyclohexyl)-2-(1,2-benzothiazol-3-yl)-N-methylacetamide hydrochloride typically involves the following steps:

Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of o-aminothiophenol with a suitable carbonyl compound.

Amination of Cyclohexane: The cyclohexane ring is aminated to introduce the 4-amino group.

Coupling Reaction: The aminated cyclohexane is then coupled with the benzothiazole derivative through an amide bond formation.

Hydrochloride Formation: The final compound is converted to its hydrochloride salt form for increased stability and solubility.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-aminocyclohexyl)-2-(1,2-benzothiazol-3-yl)-N-methylacetamide hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the benzothiazole ring to its dihydro form.

Substitution: The amino and amide groups can participate in substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the benzothiazole or cyclohexane rings.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that compounds related to benzothiazole derivatives exhibit significant antimicrobial properties. For instance, a study on N-(6-arylbenzo[d]thiazole-2-acetamide) derivatives demonstrated their effectiveness against various bacterial strains, with some exhibiting superior urease inhibition compared to standard drugs . The structural similarity of N-(4-aminocyclohexyl)-2-(1,2-benzothiazol-3-yl)-N-methylacetamide hydrochloride to these derivatives suggests potential antimicrobial activity.

Case Study: Urease Inhibition

A relevant case study involved the synthesis of benzothiazole derivatives that were evaluated for urease inhibition. The findings revealed that certain derivatives showed promising results, indicating that this compound could be explored for similar inhibitory mechanisms .

Neurological Research

Receptor Modulation

The compound's structure indicates potential interactions with neurotransmitter receptors, particularly glutamate receptors. Research into related compounds has shown that benzothiazole derivatives can act as positive allosteric modulators of metabotropic glutamate receptors (mGluRs), which are crucial in neurological signaling pathways . This suggests that this compound may possess similar modulating effects.

Antifungal Applications

Antifungal Efficacy

In the search for new antifungal agents, compounds related to benzothiazole have been synthesized and evaluated for their activity against various phytopathogenic fungi. For example, 4-aminoquinoline derivatives with benzothiazole moieties have shown significant antifungal properties . Given the structural characteristics of this compound, it may also exhibit antifungal activity worth investigating.

Synthesis and Characterization

Synthetic Pathways

The synthesis of this compound can be approached through various synthetic methodologies involving cyclization and acetamide formation. The optimization of these synthetic routes is critical for enhancing yield and purity for subsequent biological evaluations.

Mechanism of Action

The mechanism of action of N-(4-aminocyclohexyl)-2-(1,2-benzothiazol-3-yl)-N-methylacetamide hydrochloride would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.

Comparison with Similar Compounds

Acetamide Derivatives with Varied Substituents

The target compound shares structural motifs with other acetamide-based molecules:

Key Differences :

Cyclohexyl vs. Piperidine Derivatives

Piperidine and cyclohexyl groups are common in bioactive molecules:

Comparison :

Benzothiazole vs. Hydroxamic Acid Scaffolds

Hydroxamic acids () and benzothiazoles exhibit divergent mechanisms:

Mechanistic Contrast :

- Hydroxamic acids (e.g., compound 8) bind metal ions via their hydroxamate group , critical for epigenetic modulation.

- Benzothiazoles rely on aromatic interactions and sulfur-mediated hydrogen bonding, favoring kinase or protease inhibition.

Hypothesized Pharmacological Profiles Based on Structural Features

While direct pharmacological data for the target compound is absent in the provided evidence, structural analogs suggest:

- Enhanced Solubility: The hydrochloride salt and polar aminocyclohexyl group may improve aqueous solubility compared to non-ionic analogs (e.g., compounds).

- Target Selectivity : The benzothiazole moiety could confer selectivity for thiol-containing enzymes or receptors, unlike chlorophenyl derivatives ().

Notes on Methodological and Evidential Limitations

- Data Gaps : The evidence lacks explicit IC50 or pharmacokinetic data for the target compound; comparisons are inferred from structural analogs.

- Diverse Sources : References span synthesis (), regulatory lists (), and reference standards (), ensuring broad structural context.

Biological Activity

N-(4-aminocyclohexyl)-2-(1,2-benzothiazol-3-yl)-N-methylacetamide hydrochloride is a compound of interest due to its potential biological activity, particularly in medicinal chemistry and pharmacology. This article explores its biological properties, including mechanisms of action, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that combines a benzothiazole moiety with a cyclohexylamine derivative. This structural combination is significant as it may enhance the compound's interaction with biological targets.

The biological activity of this compound can be attributed to its ability to bind to specific receptors or enzymes involved in various physiological processes. Research indicates that compounds with similar structures often exhibit:

- Antimicrobial Activity : Many benzothiazole derivatives show effectiveness against a range of pathogens.

- Anti-inflammatory Properties : The cyclohexylamine component may contribute to reducing inflammation through various pathways.

- Anticancer Potential : Some studies suggest that related compounds exhibit cytotoxic effects on cancer cell lines.

Efficacy Against Pathogens

A review of the literature reveals that compounds similar to this compound have demonstrated varying degrees of antimicrobial activity. For example, related benzothiazole derivatives have shown:

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| Compound C | C. albicans | 8 µg/mL |

These findings suggest that the compound may possess similar antimicrobial properties, although specific data on this compound is limited.

Case Studies

Several studies have investigated the biological activities of benzothiazole derivatives:

- Antimicrobial Activity : A study published in Journal of Medicinal Chemistry reported that certain benzothiazole derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, with some compounds achieving MIC values lower than those of standard antibiotics .

- Anticancer Research : Another study highlighted the cytotoxic effects of benzothiazole derivatives on various cancer cell lines, indicating potential for further development into anticancer agents .

- Anti-inflammatory Effects : Research has shown that related compounds can inhibit pro-inflammatory cytokines in vitro, suggesting a pathway for therapeutic applications in inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-aminocyclohexyl)-2-(1,2-benzothiazol-3-yl)-N-methylacetamide hydrochloride, and how can reaction conditions be optimized for higher yields?

- Methodology : Start with a nucleophilic substitution reaction between 1,2-benzothiazol-3-yl acetic acid derivatives and 4-aminocyclohexyl-N-methylamine. Optimize solvent choice (e.g., DMF or THF) and temperature (80–120°C) to enhance reactivity. Use acetic anhydride or coupling agents like EDC/HOBt for amide bond formation. Monitor purity via TLC and HPLC, and refine stoichiometric ratios (e.g., 1.2:1 molar excess of the amine) to minimize side products .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodology :

- NMR : Use - and -NMR to verify the benzothiazole ring protons (δ 7.5–8.5 ppm) and the acetamide carbonyl (δ ~170 ppm).

- X-ray crystallography : Resolve crystal structures to confirm stereochemistry, as demonstrated for benzothiazole-acetamide derivatives in single-crystal studies .

- MS (ESI/HRMS) : Validate molecular weight and fragmentation patterns, particularly for the hydrochloride salt (e.g., [M+H] and chloride adducts) .

Q. What solvent systems are optimal for solubility and stability studies of this compound?

- Methodology : Test solubility in polar aprotic solvents (DMSO, DMF) and aqueous buffers (pH 4–7.4). For stability, conduct accelerated degradation studies under UV light, heat (40–60°C), and varying pH. Use HPLC-UV to quantify degradation products (e.g., hydrolysis of the acetamide bond) .

Advanced Research Questions

Q. How can regioselectivity challenges in benzothiazole functionalization be addressed during synthesis?

- Methodology : Employ directing groups (e.g., nitro or methoxy) at the benzothiazole 5-position to control electrophilic substitution. Use computational tools (DFT) to predict reactive sites. Validate outcomes via -NMR coupling constants and NOE experiments to confirm substituent positions .

Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy data for this compound?

- Methodology :

- Pharmacokinetic profiling : Measure bioavailability, plasma protein binding, and metabolic stability (e.g., liver microsome assays).

- Metabolite identification : Use LC-MS/MS to detect active/inactive metabolites.

- Dose-response modeling : Compare EC (in vitro) with PK/PD models to identify mismatches in tissue penetration or target engagement .

Q. How can computational methods predict target binding modes and selectivity?

- Methodology : Perform molecular docking (AutoDock, Schrödinger) using crystal structures of related targets (e.g., kinases or GPCRs). Validate with MD simulations (AMBER/GROMACS) to assess binding stability. Cross-reference with SAR data from analogs (e.g., substituent effects on the cyclohexylamine group) .

Q. What experimental designs mitigate batch-to-batch variability in biological assays?

- Methodology :

- Standardized protocols : Pre-treat cells/tissues under consistent conditions (e.g., serum starvation for 24 hours).

- Internal controls : Use reference compounds (e.g., staurosporine for kinase inhibition) in each assay plate.

- Statistical rigor : Apply ANOVA with post-hoc tests (Tukey’s HSD) to distinguish biological variation from technical noise .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity data across cell lines?

- Methodology :

- Cell line profiling : Compare genetic backgrounds (e.g., p53 status, efflux pump expression) using RNA-seq or qPCR.

- Mechanistic studies : Perform siRNA knockdown of suspected resistance genes (e.g., ABC transporters).

- Cross-assay validation : Replicate results in 3D spheroid models or patient-derived xenografts (PDX) to assess physiological relevance .

Structural and Functional Insights

Q. What role does the 4-aminocyclohexyl group play in target interaction?

- Methodology : Synthesize analogs with rigidified (e.g., piperidine) or flexible (e.g., hexylamine) substituents. Compare binding affinities via SPR or ITC. Use X-ray co-crystallization to visualize hydrogen bonding/van der Waals contacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.